molecular formula C15H22N2O4 B2512825 N-(2-methoxyethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide CAS No. 2034295-54-8

N-(2-methoxyethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

Cat. No.: B2512825
CAS No.: 2034295-54-8
M. Wt: 294.351
InChI Key: BAAKAXVOSYIYRE-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, also known as MPT0G211, is a novel small molecule compound that has been synthesized for scientific research purposes. It has been shown to have potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

Utilization in Mammals, Insects, and Bacteria

Research on nicotinamide derivatives, including structures related to N-(2-methoxyethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, has shown their vital role in various biological processes. These compounds participate in the NAD+ salvage pathway, crucial for maintaining cellular energy and metabolism. For instance, studies have demonstrated their activities against conditions like pellagra and their formation in the mammalian body post-administration, highlighting their metabolic significance (Ellinger, Fraenkel, & Abdel Kader, 1947).

Antineoplastic Activities

The exploration of nicotinamide derivatives for antineoplastic (anti-cancer) activities has been a significant area of research. Certain derivatives have shown moderate activity against cancer cell lines, such as the Walker rat carcinoma and mouse lymphoid leukemia, suggesting potential therapeutic applications in cancer treatment (Ross, 1967).

Role in Enzyme Catalysis

Nicotinamide derivatives are substrates for enzymes like nicotinamide N-methyltransferase (NNMT), which plays a crucial role in metabolism and detoxification. NNMT's activity varies among individuals, which could influence the efficacy and toxicity of nicotinamide-containing compounds. Understanding these dynamics can aid in personalized medicine approaches (Rini, Szumlanski, Guerciolini, & Weinshilboum, 1990).

Herbicidal Activity

Recent studies have designed and synthesized N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, showing excellent herbicidal activity. This research opens new avenues for developing environmentally friendly herbicides based on nicotinamide chemistry (Yu et al., 2021).

Structural Basis of Substrate Recognition

Understanding how NNMT recognizes and binds to nicotinamide derivatives can inform the development of NNMT inhibitors, which have potential as therapeutic agents for cancer and other diseases. Crystal structure analyses have provided insights into the enzyme's active site and the interaction with substrates, guiding the design of selective inhibitors (Peng et al., 2011).

Properties

IUPAC Name

N-(2-methoxyethyl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-19-9-6-16-15(18)13-2-3-14(17-10-13)21-11-12-4-7-20-8-5-12/h2-3,10,12H,4-9,11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAKAXVOSYIYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CN=C(C=C1)OCC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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